Diallylamine

Electrochemical coatings Corrosion protection Impedance spectroscopy

Diallylamine is the definitive secondary amine monomer for high-performance cyclopolymerization, enabling nonquaternary poly(diallylamine) (PDAA) with potent bactericidal activity against drug-resistant mycobacteria — a capability absent in quaternized DADMAC. Its dual allyl structure confers 70 MΩ charge-transfer resistance in electro-oxidative coatings, far exceeding allylamine. Achieve 47 ms ignition delay in hypergolic propulsion systems at −40°F. Available in ≥98% purity for R&D and industrial applications.

Molecular Formula C6H11N
(CH2=CHCH2)2NH
C6H11N
Molecular Weight 97.16 g/mol
CAS No. 124-02-7
Cat. No. B093489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallylamine
CAS124-02-7
Molecular FormulaC6H11N
(CH2=CHCH2)2NH
C6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC=CCNCC=C
InChIInChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2
InChIKeyDYUWTXWIYMHBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.6 g/100mL (NTP, 1992)
0.89 M
Soluble in ethanol and ethyl ether
In water, 8.6X10+4 mg/l @ room temperature
Solubility in water, g/100ml at 20 °C: 9

Structure & Identifiers


Interactive Chemical Structure Model





Diallylamine (CAS 124-02-7): Product-Specific Evidence Guide for Scientific Selection and Procurement


Diallylamine (C₆H₁₁N, MW 97.16) is a secondary amine containing two allyl groups attached to a central nitrogen atom [1]. It is a colorless to yellow flammable liquid with an ammonia-like odor, a boiling point of 111–112 °C, and water solubility of 86 g/L [1]. The compound serves as a key monomer for cyclopolymerization to produce nonquaternary poly(diallylamine) (PDAA) and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and cationic polymers for water treatment .

Why Diallylamine Cannot Be Directly Substituted with Allylamine, DADMAC, or Other Allyl Monomers


Substituting diallylamine with closely related allyl compounds such as allylamine, diallyl disulfide, or quaternized diallylammonium monomers (e.g., DADMAC) is not equivalent due to fundamentally distinct performance characteristics in polymerization and end-use applications. Allylamine lacks the second allyl group required for cyclopolymerization, resulting in linear polymers with inferior structural stability and coating compactness [1]. Quaternized diallylammonium monomers (DADMAC) produce polycations that are inactive against drug-resistant mycobacteria, whereas nonquaternary polymers derived from diallylamine exhibit potent bactericidal activity [2][3]. These differences are quantified in the evidence guide below.

Quantitative Differentiation Evidence: Diallylamine vs. Allylamine, DADMAC, and Allyl Disulfide Analogs


Electrochemical Coating Performance: Diallylamine Copolymers vs. Allylamine Homopolymers

Electro-oxidatively synthesized films of poly(allylamine) were compared with copolymers incorporating diallylamine. The addition of diallylamine to allylamine polymerization markedly improved film compactness and swelling resistance, resulting in charge-transfer resistance values up to 70 MΩ, a significant enhancement over pure allylamine films [1].

Electrochemical coatings Corrosion protection Impedance spectroscopy

Ignition Delay in Propellant Applications: Diallylamine vs. Allylamine

Ignition delays of allylamine and diallylamine with low-freezing red fuming nitric acid were measured at −40°F. Unblended diallylamine exhibited an ignition delay of 47 milliseconds, which is approximately half that of unblended allylamine (91 milliseconds) [1].

Propellant fuels Ignition chemistry Hypergolic systems

Antimicrobial Activity: Nonquaternary Poly(diallylamine) (PDAA) vs. Quaternary PDADMAC

Nonquaternary protonated polydiallylamines (PDAAs) synthesized from diallylamine demonstrated strong bactericidal activity against Mycobacterium tuberculosis and M. smegmatis. In direct comparison, the quaternary analog poly(diallyldimethylammonium chloride) (PDADMAC) was inactive at the maximum tested concentration of 500 μg/mL [1].

Antimicrobial polymers Biocidal materials Mycobacteria

Cytotoxicity vs. Biocidal Selectivity of Diallylamine-Derived Polymers

Protonated diallylammonium polymers synthesized from diallylamine via classical and RAFT polymerization were evaluated for cytotoxicity against eukaryotic cell lines (human lung carcinoma A549, green monkey kidney Vero) and biocidal activity against S. aureus, P. aeruginosa, and M. smegmatis. Low molecular weight polymers (MW ~18 × 10³ g/mol) exhibited biocidal activity approximately 1.16-fold higher than their cytotoxicity, while higher MW polymers (>50 × 10³ g/mol) showed an order of magnitude higher biocidal activity than cytotoxicity [1].

Polymer toxicology Selective biocides RAFT polymerization

Cyclopolymerization Capability: Diallylamine vs. Allylamine

Diallylamine possesses two allyl groups positioned sufficiently close together to enable preferential cyclopolymerization, forming cyclic polymer structures. This structural feature enables production of network polymers, UV-curable coatings, and binders under moderate conditions. Allylamine, containing only a single allyl group, cannot undergo cyclopolymerization and forms only linear polymers [1][2].

Cyclopolymerization Network polymers UV-curable coatings

High-Value Application Scenarios for Diallylamine Based on Quantitative Differentiation Evidence


Electrochemical Protective Coatings with 70 MΩ Charge-Transfer Resistance

Electro-oxidative polymerization of diallylamine-containing formulations produces surface films with charge-transfer resistance up to 70 MΩ, significantly outperforming pure allylamine films in compactness and swelling stability [1]. This makes diallylamine essential for corrosion-resistant coatings in harsh chemical environments and electronic device encapsulation.

Hypergolic Propellant Formulations Requiring <50 ms Ignition Delay

In rocket and missile propulsion systems, diallylamine delivers ignition delay of 47 milliseconds with low-freezing nitric acid at −40°F, nearly twice as fast as allylamine (91 ms) [1]. This rapid ignition is critical for responsive propulsion control and mission-critical aerospace applications.

Antimicrobial Polymer Synthesis Targeting Drug-Resistant Mycobacteria

Nonquaternary poly(diallylamine) (PDAA) exhibits potent bactericidal activity against M. tuberculosis and M. smegmatis, including dormant cells, at concentrations where the quaternary analog PDADMAC is completely inactive (500 μg/mL) [1]. This differentiation is decisive for developing disinfectants, medical device coatings, and pharmaceutical agents against resistant mycobacterial pathogens.

UV-Curable Network Polymers and High-Performance Coatings via Cyclopolymerization

Diallylamine's two proximal allyl groups enable preferential cyclopolymerization under UV or thermal radiation, producing network polymers for coatings, adhesives, and binders—a capability absent in mono-allyl compounds like allylamine [1]. This makes diallylamine the required monomer for radiation-curable industrial formulations.

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